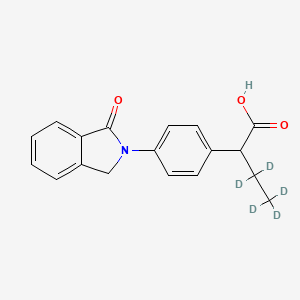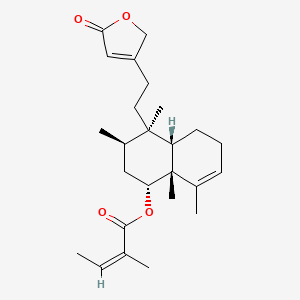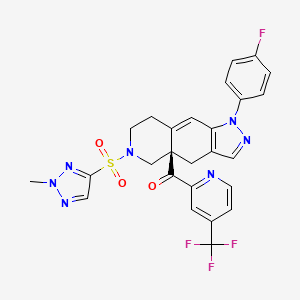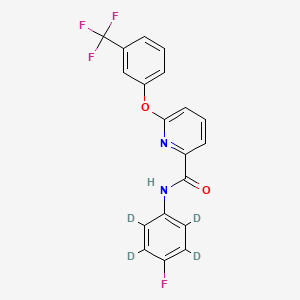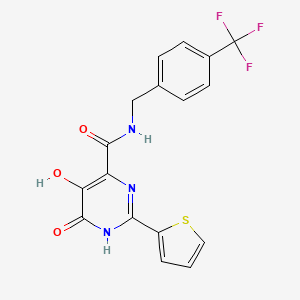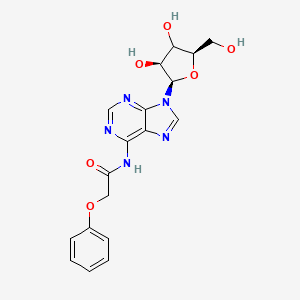
N-(2-Phenoxyacetyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenoxyacetyl)adenosine: is a synthetic analog of adenosine, a naturally occurring nucleosideIt is characterized by the presence of a phenoxyacetyl group attached to the adenosine molecule, which imparts unique properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenoxyacetyl)adenosine typically involves the acylation of adenosine with phenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Phenoxyacetyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted adenosine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Phenoxyacetyl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-Phenoxyacetyl)adenosine involves its interaction with adenosine receptors in the body. These receptors are G protein-coupled receptors that mediate various physiological responses. The compound acts as an agonist or antagonist at these receptors, modulating cellular signaling pathways and exerting its effects on smooth muscle vasodilation and inhibition of cancer progression .
Comparación Con Compuestos Similares
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison: N-(2-Phenoxyacetyl)adenosine is unique due to the presence of the phenoxyacetyl group, which enhances its stability and bioavailability compared to other adenosine analogs. This modification also imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C18H19N5O6 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14?,15+,18-/m1/s1 |
Clave InChI |
FLHMVFSWPWAGQW-VMUDKSKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


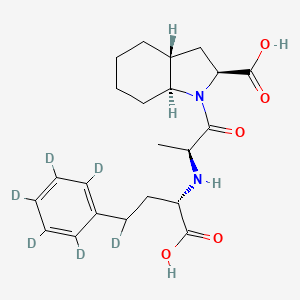


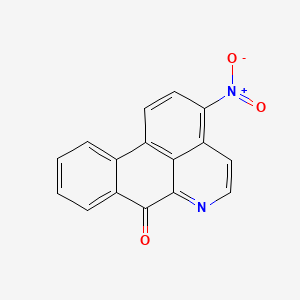
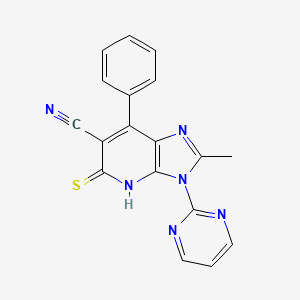

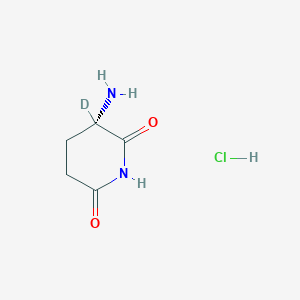
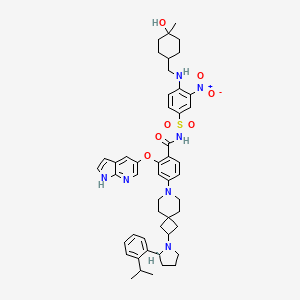
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
